
(2-Bromo-3-(trifluoromethyl)phenyl)methanol
Overview
Description
(2-Bromo-3-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H6BrF3O. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-(trifluoromethyl)phenyl)methanol typically involves the bromination of 3-(trifluoromethyl)benzaldehyde followed by reduction. The bromination is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position. The resulting brominated intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a less substituted benzene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 2-bromo-3-(trifluoromethyl)benzaldehyde or 2-bromo-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-(trifluoromethyl)phenylmethanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
(2-Bromo-3-(trifluoromethyl)phenyl)methanol is utilized in the synthesis of various pharmaceutical compounds. Its bromine and trifluoromethyl groups enhance biological activity and selectivity, making it a valuable intermediate in drug discovery.
- Case Study : Research has shown that derivatives of this compound exhibit anti-inflammatory properties, leading to the development of new analgesics. Studies have focused on optimizing the synthesis to improve yield and efficacy in therapeutic applications.
Agrochemicals
The compound serves as an important intermediate in the production of agrochemicals, particularly herbicides and fungicides. The trifluoromethyl group contributes to increased lipophilicity and biological activity against pests.
- Application Example : It has been used in the synthesis of new herbicides that target specific weed species while minimizing impact on crops. Field studies demonstrate improved crop yields and pest resistance when using formulations containing this compound.
Material Science
In material science, this compound is employed in developing advanced materials such as coatings and polymers. Its unique properties contribute to enhanced durability and resistance to environmental factors.
- Research Insight : Studies indicate that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability, making it suitable for high-performance applications.
Analytical Chemistry
The compound acts as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances. This application is crucial for quality control across several industries.
- Example Usage : It has been utilized in chromatographic techniques where it serves as a standard for calibrating instruments, ensuring accurate measurements in complex mixtures.
Environmental Studies
Research involving this compound also extends to environmental studies, where it is analyzed for its ecological impact.
- Study Findings : Investigations have focused on its degradation pathways and potential toxicity to aquatic life, contributing valuable data towards sustainable practices in chemical manufacturing.
Data Tables
Application Area | Key Benefits | Research Findings |
---|---|---|
Pharmaceutical Development | Enhanced biological activity | Anti-inflammatory derivatives developed |
Agrochemicals | Improved pest resistance | New herbicides with better efficacy |
Material Science | Increased durability and thermal stability | Enhanced mechanical properties in polymer blends |
Analytical Chemistry | Accurate detection and quantification | Used as a calibration standard in chromatographic methods |
Environmental Studies | Understanding ecological impacts | Studied degradation pathways and toxicity |
Mechanism of Action
The mechanism of action of (2-Bromo-3-(trifluoromethyl)phenyl)methanol is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)phenol: Similar structure but with a phenol group instead of a methanol group.
2-Bromo-3,3,3-trifluoro-1-propene: Contains a trifluoromethyl group but differs in the presence of a propene moiety.
Uniqueness
(2-Bromo-3-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and trifluoromethyl groups enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug development .
Biological Activity
(2-Bromo-3-(trifluoromethyl)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a bromine atom, a trifluoromethyl group, and a hydroxymethyl functional group. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrF3O, with a molar mass of approximately 255.03 g/mol. The compound exhibits a melting point of 69-71°C and a predicted boiling point of 262.6°C. Its chemical structure enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The mechanism of action for this compound is influenced by its chemical structure:
- Trifluoromethyl Group : Enhances lipophilicity and can improve the binding affinity to biological targets.
- Bromine Atom : Capable of participating in halogen bonding, which may influence interactions with proteins or enzymes.
- Hydroxyl Group : Can form hydrogen bonds, stabilizing interactions with biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. In studies involving various Gram-positive and Gram-negative bacteria, the compound demonstrated selective activity against Chlamydia trachomatis, affecting inclusion numbers and morphology in infected cells. The presence of the trifluoromethyl group was crucial for its activity, as compounds lacking this substituent showed no significant antimicrobial effects .
Table 1: Antimicrobial Activity of this compound
Pathogen | Concentration (μg/mL) | Activity Observed |
---|---|---|
Chlamydia trachomatis | 50 | Significant reduction in inclusion size |
Staphylococcus aureus | 100 | Moderate inhibition |
Escherichia coli | 100 | Minimal activity |
Anticancer Properties
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that remain to be fully elucidated. The trifluoromethyl group is thought to play a role in enhancing bioactivity by improving pharmacokinetic properties .
Case Studies
- Study on Chlamydial Infections : In vitro assays demonstrated that derivatives of this compound were effective against C. trachomatis, with improvements noted in both inclusion morphology and size when treated at specific concentrations .
- Toxicity Assessment : Toxicity evaluations in human cell lines showed that the compound did not exhibit significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
[2-bromo-3-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXILCRCVSXPTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214330-94-5 | |
Record name | 2-Bromo-3-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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